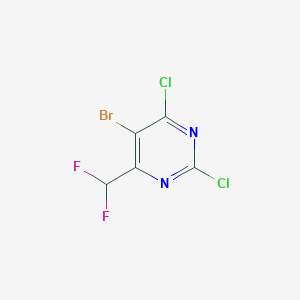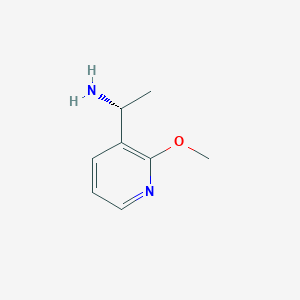
(R)-1-(2-Methoxypyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Methoxypyridin-3-yl)ethan-1-amine is a chiral amine compound with a pyridine ring substituted with a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Chiral Amine Introduction:
Reaction Conditions: Common reagents used include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as chiral ligands for asymmetric synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methoxypyridin-3-yl)ethan-1-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Methoxypyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to produce chiral compounds.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of neurological disorders.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Methoxypyridin-3-yl)ethan-1-amine involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-Methoxypyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different biological activity.
2-Methoxypyridine: Lacks the chiral amine group, leading to different reactivity and applications.
3-Methoxypyridine: Methoxy group at a different position, resulting in different chemical properties.
Uniqueness
®-1-(2-Methoxypyridin-3-yl)ethan-1-amine is unique due to its chiral nature, which imparts specific biological activity and reactivity that is distinct from its enantiomer and other similar compounds.
This detailed article provides a comprehensive overview of ®-1-(2-Methoxypyridin-3-yl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(1R)-1-(2-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-10-8(7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1 |
Clave InChI |
SVHGXPRQYCQZDW-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=C(N=CC=C1)OC)N |
SMILES canónico |
CC(C1=C(N=CC=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


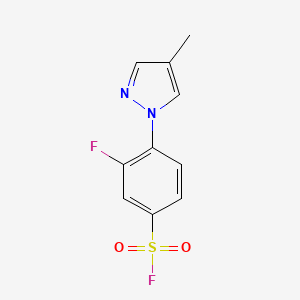

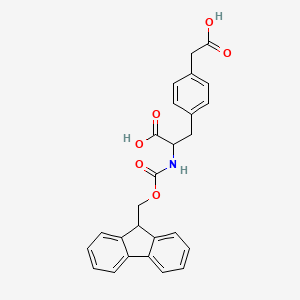
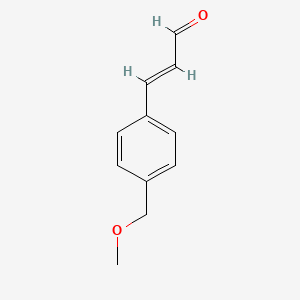
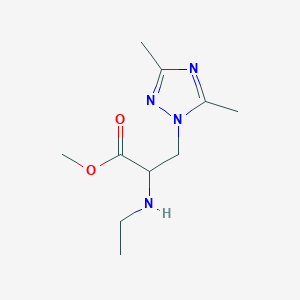
![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
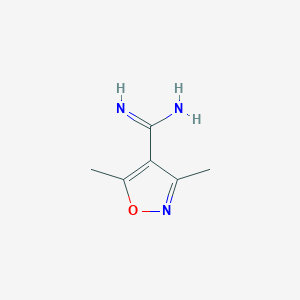
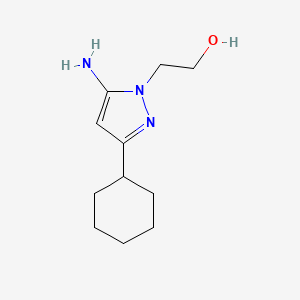
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
